molecular formula C11H9FN2O B11781261 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Cat. No.: B11781261
M. Wt: 204.20 g/mol
InChI Key: MUIAJLVGKGGRFE-UHFFFAOYSA-N
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Description

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a complex organic compound that belongs to the class of fused heterocyclic compounds This compound is characterized by the presence of a fluorine atom at the 10th position and a unique structure that combines imidazole and oxazepine rings

Preparation Methods

The synthesis of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be achieved through several synthetic routes. One efficient method involves the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream pathways .

Comparison with Similar Compounds

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

10-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C11H9FN2O/c12-8-1-2-10-9(7-8)11-13-3-4-14(11)5-6-15-10/h1-4,7H,5-6H2

InChI Key

MUIAJLVGKGGRFE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C3=NC=CN31

Origin of Product

United States

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